(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S3/c1-14-12-25(13-15(2)31-14)34(29,30)17-7-5-16(6-8-17)21(26)23-22-24(3)19-10-9-18(33(4,27)28)11-20(19)32-22/h5-11,14-15H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFOMHSWBLRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, identified by its CAS number 868377-92-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial domains. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.6 g/mol. The structure features a benzamide core linked to a morpholine sulfonyl group and a thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 868377-92-8 |
| Molecular Formula | |
| Molecular Weight | 483.6 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to benzothiazoles and benzimidazoles. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:
- Cell Proliferation Inhibition : Compounds related to the target compound have demonstrated significant inhibition of cell proliferation in human lung cancer cell lines A549, HCC827, and NCI-H358. For example, certain derivatives exhibited IC50 values as low as 6.26 µM in 2D assays, indicating strong cytotoxic effects .
- DNA Interaction : The binding affinity to DNA has been a focal point of research. Compounds similar to this compound have been shown to intercalate into DNA or bind within the minor groove, which can disrupt replication and transcription processes .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated:
- Bacterial Inhibition : Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli has revealed promising antibacterial activity for certain derivatives. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
- Eukaryotic Models : Additionally, the compounds have shown activity against eukaryotic organisms such as Saccharomyces cerevisiae, suggesting a broader spectrum of antimicrobial action .
Study 1: Antitumor Efficacy in Lung Cancer Cells
A study conducted on newly synthesized benzothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antitumor activity in both 2D and 3D cell culture models. The results indicated that these compounds could effectively halt cell cycle progression at low concentrations.
| Compound ID | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 | 20.46 |
| Compound B | HCC827 | 6.48 | 16.00 |
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, several derivatives were tested against common bacterial strains using broth microdilution methods:
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 30 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its role as a selective inhibitor of phosphodiesterase 4D (PDE4D), which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Selective PDE4 inhibitors can enhance cognitive function by elevating intracellular cyclic adenosine monophosphate (cAMP) levels, thus reducing inflammatory cytokines and potentially improving synaptic plasticity and memory consolidation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has indicated that modifications to the morpholino and sulfonyl groups can significantly affect biological activity. For instance, variations in substituents on the benzamide moiety can enhance binding affinity to PDE4D, making it a promising candidate for drug development aimed at neurodegenerative conditions .
Oncology
Anticancer Activity
The compound exhibits potential anticancer properties, particularly against specific cancer types such as hepatocellular carcinoma and breast cancer. Studies suggest that compounds targeting PDE4D can inhibit cancer cell proliferation by modulating cAMP signaling pathways, which are crucial for cell growth and survival .
Case Studies
In a recent study, derivatives of this compound were tested for their efficacy against cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
Antimicrobial Research
Biological Activity Against Pathogens
Recent investigations have highlighted the antimicrobial properties of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Mechanisms of Action
The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This dual action could provide a therapeutic avenue for treating resistant bacterial infections .
Data Tables
| Application Area | Target Disease/Condition | Mechanism of Action | Efficacy Indicators (IC50) |
|---|---|---|---|
| Medicinal Chemistry | Alzheimer's Disease | PDE4D Inhibition | TBD |
| Oncology | Hepatocellular Carcinoma | cAMP Modulation | TBD |
| Antimicrobial | Bacterial Infections | Cell Wall Disruption | TBD |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzamide Group
The benzamide moiety undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
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Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, yielding 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid and the corresponding amine (3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine).
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | Reflux, 6–8 h | Benzoic acid derivative + amine | 75–85% | |
| Alkaline hydrolysis (NaOH, EtOH) | 60°C, 4 h | Sodium salt of benzoic acid + amine | 80–90% |
Reactivity of the Sulfonamide Group
The sulfonamide group (-SO₂N-) participates in:
-
Hydrolysis : Prolonged heating with concentrated HCl yields sulfonic acid and morpholine derivatives.
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Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of K₂CO₃ to form N-alkylated sulfonamides.
Mechanistic Insight :
The sulfonamide’s nitrogen lone pair facilitates nucleophilic attacks, while the electron-withdrawing sulfonyl group stabilizes intermediates during substitution .
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The electron-rich benzothiazole core undergoes electrophilic substitution at positions activated by the methylsulfonyl group:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the benzothiazole ring.
-
Halogenation : Cl₂ or Br₂ in acetic acid adds halogens to the 4- or 7-position.
| Reaction | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitrobenzothiazole derivative | 60–70% | |
| Bromination | Br₂, CH₃COOH, 50°C, 3 h | 4-Bromo-benzothiazole derivative | 55–65% |
Oxidation of Thiazole and Sulfide Moieties
-
Sulfide to Sulfone : The methylsulfonyl group is stable under standard conditions but can undergo further oxidation with H₂O₂ or O₃ to form sulfonic acids (rare under mild conditions).
-
Thiazole Ring Oxidation : Strong oxidants like KMnO₄ cleave the thiazole ring, yielding fragmented carbonyl compounds.
Redox Reactions Involving the Morpholino Group
The 2,6-dimethylmorpholino substituent participates in:
-
N-Oxidation : Reaction with m-CPBA forms the N-oxide derivative .
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups, generating hydroxylated morpholine analogs .
Condensation and Cyclization Reactions
The imine (-N=C-) in the benzothiazol-2(3H)-ylidene group enables:
-
Schiff Base Formation : Reacts with aldehydes or ketones to form extended conjugated systems .
-
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes under thermal conditions .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 250°C, primarily due to sulfonamide bond cleavage. Photolytic studies indicate limited UV stability, necessitating storage in amber containers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Triazole-Based Sulfonamides ()
The compound in -(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9], shares sulfonyl and aryl groups with the target compound but differs in core heterocycles (triazole vs. benzo[d]thiazole) and substituents. Key distinctions include:
- Core Heterocycle: The triazole derivatives exhibit tautomerism between thiol and thione forms, confirmed by IR and NMR .
- Substituents: The target compound’s 2,6-dimethylmorpholino sulfonyl group introduces steric and electronic effects absent in the triazole derivatives, which feature halophenyl sulfonyl groups (X = H, Cl, Br).
Spectroscopic Characterization
Infrared (IR) Spectroscopy
- Triazole Derivatives :
- Target Compound :
- Expected strong sulfonyl S=O stretches near 1150–1350 cm⁻¹.
- Benzo[d]thiazole C=N and C-S vibrations (~1600 cm⁻¹ and ~700 cm⁻¹, respectively) would further differentiate it from triazoles.
Nuclear Magnetic Resonance (NMR)
- Triazole Derivatives :
- Target Compound: Predicted downfield shifts for sulfonyl-attached aromatic protons (δ 7.5–8.3 ppm) and distinct methyl/morpholino signals (δ 1.2–3.5 ppm).
Physicochemical and Functional Properties
Q & A
Q. What synthetic routes are recommended for preparing (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and what key reaction conditions should be prioritized?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A validated approach involves reacting a sulfonyl chloride intermediate with a benzo[d]thiazole derivative under basic conditions. For example, 3-picoline or 3,5-lutidine can act as a base to facilitate sulfonamide bond formation in acetonitrile at room temperature . Multi-step syntheses may require Friedel-Crafts acylation followed by cyclization and sulfonation (Table 1).
Table 1 : Key Synthetic Steps and Conditions
- Critical Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization or column chromatography to avoid side products.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?
- Methodological Answer : Combine 1H/13C-NMR , IR , and mass spectrometry for structural validation:
- NMR : Look for diagnostic peaks (e.g., sulfonyl group: δ 3.1–3.5 ppm for morpholino protons; benzo[d]thiazole aromatic protons: δ 7.5–8.2 ppm) .
- IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and absence of C=O in cyclized products .
- MS : Match molecular ion peaks ([M+H]⁺) with theoretical molecular weight.
- Purity Assessment :
- Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses, particularly when scaling reactions?
- Methodological Answer :
-
Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, solvent volume). For example, a 2³ factorial design can identify interactions between reagent equivalents, reaction time, and temperature .
-
Flow Chemistry : Continuous-flow systems improve reproducibility and heat management for exothermic steps (e.g., sulfonation) .
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Statistical Modeling : Apply response surface methodology (RSM) to maximize yield while minimizing impurities .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamide-containing compounds?
- Methodological Answer :
-
Comparative Assays : Test the target compound and analogs under identical conditions (e.g., enzyme inhibition assays at fixed ATP concentrations).
-
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., morpholino vs. piperazine sulfonyl groups) to isolate pharmacophore contributions .
-
Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50 normalization) to identify outliers .
Q. What role does the 2,6-dimethylmorpholino sulfonyl group play in modulating the compound’s reactivity and bioactivity?
- Methodological Answer :
-
Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions.
-
Steric Effects : 2,6-Dimethyl substitution on morpholino restricts conformational flexibility, potentially improving target binding selectivity .
-
Solubility : Morpholino groups enhance aqueous solubility compared to aryl sulfonamides, critical for in vivo assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar sulfonamide derivatives?
- Methodological Answer :
- Reproduce Conditions : Verify reagent purity, solvent dryness, and inert atmosphere adherence.
- Side Reaction Analysis : Use LC-MS to detect intermediates (e.g., uncyclized thioamides) that may lower yields .
- Cross-Study Comparison : Tabulate yields from peer-reviewed studies (Table 2) to identify trends.
Table 2 : Yield Comparison for Analogous Sulfonamides
| Compound | Yield (%) | Key Factor | Reference |
|---|---|---|---|
| Analog A | 62 | Low temp (0°C) | |
| Analog B | 78 | Excess base (3-picoline) | |
| Analog C | 55 | Impure sulfonyl chloride |
- Conclusion :
Higher base equivalents and rigorous reagent purification consistently improve yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
